molecular formula C11H18ClNO B1378685 {2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride CAS No. 1461715-75-2

{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride

Cat. No.: B1378685
CAS No.: 1461715-75-2
M. Wt: 215.72 g/mol
InChI Key: PJDUZZDRKRVYAG-UHFFFAOYSA-N
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Description

{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride is a hydrochloride salt of a benzyl alcohol derivative featuring a dimethylaminoethyl substituent at the 2-position of the aromatic ring. Its molecular formula is C₁₁H₁₈ClNO, with a molecular weight of 215.72 g/mol. The compound combines a hydrophilic methanol group and a hydrophobic dimethylaminoethyl chain, making it soluble in polar solvents like water and methanol.

Properties

IUPAC Name

[2-[2-(dimethylamino)ethyl]phenyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-12(2)8-7-10-5-3-4-6-11(10)9-13;/h3-6,13H,7-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDUZZDRKRVYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=CC=C1CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461715-75-2
Record name {2-[2-(dimethylamino)ethyl]phenyl}methanol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride typically involves the alkylation of aniline with methanol in the presence of an acid catalyst . The reaction conditions include:

    Temperature: Room temperature

    Catalyst: Acid catalyst (e.g., hydrochloric acid)

    Solvent: Methanol

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactants: Aniline and methanol

    Catalyst: Acid catalyst

    Reaction Vessel: Industrial reactors with temperature and pressure control

Chemical Reactions Analysis

Types of Reactions

{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Replacement of functional groups

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Reagents like halogens (e.g., chlorine, bromine)

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties:
The compound is a derivative of dimethylamine, which has been associated with a variety of pharmacological activities including:

  • Antimicrobial Activity : Research indicates that dimethylamine derivatives exhibit antimicrobial properties, making them candidates for treating infections .
  • Antidepressant Effects : Compounds containing dimethylamine structures are often explored for their efficacy in treating depression and anxiety disorders, due to their ability to modulate neurotransmitter systems .

Case Studies:

  • A study highlighted the use of dimethylamine derivatives in developing novel antidepressants that have shown superior clinical outcomes compared to traditional therapies. These compounds target specific receptors in the brain, enhancing their therapeutic effects .
  • Another investigation focused on the synthesis of new antimicrobial agents based on dimethylamine scaffolds, demonstrating effective inhibition of bacterial growth in vitro .

Synthetic Applications

Chemical Synthesis:
The synthesis of {2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride involves several steps, including reductive amination and the use of strong bases for purification. The methods outlined in patent literature describe processes that yield high optical purity, crucial for pharmaceutical applications .

Synthesis Step Description
Reductive AminationInvolves the reaction of methoxyacetophenone with dimethylamine and a reducing agent like sodium borohydride.
PurificationUtilizes extraction techniques with solvents such as ethyl acetate and sodium hydroxide to isolate the product.

Drug Delivery Systems

Nanoparticle Formulations:
Recent advancements have explored the incorporation of this compound into nanoparticle drug delivery systems. These systems enhance bioavailability and targeted delivery of therapeutic agents:

  • Cationic Nanogels : Researchers have developed cationic nanogels using this compound as a core component, facilitating efficient gene delivery and enhancing transfection rates in cellular models .
  • Polymeric Carriers : The compound's ability to form stable polymeric structures allows it to be used as a carrier for various drugs, improving their stability and release profiles .

Future Directions and Research Opportunities

The versatility of this compound opens avenues for further research:

  • Combination Therapies : Investigating its potential in combination with other therapeutic agents could enhance treatment efficacy for complex diseases.
  • Targeted Drug Delivery : Further exploration into its role as a targeting ligand in drug delivery systems may provide insights into more effective treatment modalities.

Mechanism of Action

The mechanism of action of {2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride involves its interaction with molecular targets such as receptors and enzymes. The compound can modulate signaling pathways by binding to specific receptors, leading to changes in cellular responses .

Comparison with Similar Compounds

[2-(Aminomethyl)phenyl]methanol Hydrochloride (CAS 105706-79-4)

  • Molecular Formula: C₈H₁₂ClNO
  • Key Features: Contains an aminomethyl (-CH₂NH₂) group instead of dimethylaminoethyl.
  • Properties : Lower molecular weight (173.64 g/mol) and higher polarity due to the primary amine.
  • Applications : Used as a synthetic intermediate in organic chemistry .
  • Contrast : The absence of dimethyl substitution reduces steric hindrance and alters reactivity in nucleophilic reactions.

2-[(Dimethylamino)methyl]aniline Hydrochloride

  • Molecular Formula : C₉H₁₅ClN₂
  • Key Features: Aniline (NH₂) group with a dimethylaminomethyl substituent.
  • Properties: Basic amino group enhances solubility in acidic media.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., antihistamines) .
  • Contrast: The aniline group introduces redox activity, unlike the methanol group in the target compound.

Nizatidine Impurity J Hydrochloride ([2-[(Dimethylamino)methyl]thiazol-4-yl]methanol Hydrochloride)

  • Molecular Formula : C₇H₁₂ClN₃OS
  • Key Features : Thiazole ring replaces the benzene ring.
  • Properties : Thiazole’s electron-withdrawing nature reduces basicity compared to the target compound.
  • Applications : Impurity in the H₂ antagonist drug Nizatidine .
  • Contrast : Heterocyclic rings influence metabolic stability and receptor binding.

Physicochemical and Functional Comparisons

Solubility and logP

  • Target Compound: Moderate logP (~1.5) due to balanced hydrophilic (methanol) and hydrophobic (aromatic, dimethylamino) groups.
  • Aminomethyl Analog (): Lower logP (~0.8) due to the polar NH₂ group.
  • Thiazole Derivative () : Higher logP (~2.0) from the hydrophobic thiazole ring.

Reactivity in Polymer Systems

  • Dimethylaminoethyl Group: Acts as a co-initiator in resin cements, similar to 2-(dimethylamino) ethyl methacrylate in . The tertiary amine accelerates free-radical polymerization.
  • Ethyl 4-(Dimethylamino) Benzoate: Higher reactivity than aminoethyl methacrylates due to resonance stabilization .

Pharmacological Potential

  • Target Compound: The dimethylaminoethyl group may enhance blood-brain barrier penetration, suggesting CNS applications.
  • Dopamine Hydrochloride (): Catechol structure enables neurotransmitter activity, unlike the target’s non-polar substituents.

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Applications
{2-[2-(Dimethylamino)ethyl]phenyl}methanol HCl C₁₁H₁₈ClNO 215.72 ~1.5 Pharmaceutical intermediate, polymer co-initiator
[2-(Aminomethyl)phenyl]methanol HCl C₈H₁₂ClNO 173.64 ~0.8 Organic synthesis
2-[(Dimethylamino)methyl]aniline HCl C₉H₁₅ClN₂ 186.68 ~1.2 Antihistamine intermediates
Nizatidine Impurity J HCl C₇H₁₂ClN₃OS 229.71 ~2.0 Pharmaceutical impurity

Research Findings and Industrial Relevance

  • Polymer Chemistry: Dimethylaminoethyl derivatives improve resin cement properties by increasing conversion rates and mechanical strength .
  • Drug Development: Structural analogs like the Nizatidine impurity highlight the role of dimethylamino groups in modulating pharmacokinetics .
  • Safety : Hydrochloride salts generally offer improved stability over free bases, reducing degradation risks during storage .

Biological Activity

{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride, often referred to as a derivative of dimethylamine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to various pharmacologically active agents, particularly in the context of neuropharmacology and antimicrobial activity. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C12H18ClN
  • CAS Number : 1461715-75-2

The presence of the dimethylamino group is significant as it influences the compound's interaction with biological targets, particularly neurotransmitter receptors and enzymes.

1. Antimicrobial Properties

Research indicates that compounds containing dimethylamine moieties exhibit notable antimicrobial activities. For instance, derivatives of dimethylamine have been shown to possess broad-spectrum antibacterial effects against various pathogens. A study reported that certain dimethylamine derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating bacterial infections .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus125 μg/mL
Compound BEscherichia coli250 μg/mL
Compound CPseudomonas aeruginosa500 μg/mL

2. Neuropharmacological Effects

The compound's structural similarity to known psychoactive substances suggests potential activity at serotonin receptors. Studies have shown that related compounds can act as agonists or antagonists at various serotonin receptor subtypes (5-HT receptors), influencing mood and behavior . Specifically, a derivative with similar structural features exhibited hallucinogenic effects in animal models, indicating its capacity to modulate neurotransmitter systems involved in cognition and perception .

3. Enzyme Inhibition

The inhibition of acetylcholinesterase (AChE) is another critical aspect of the biological activity of this compound. AChE inhibitors are valuable in treating conditions like Alzheimer's disease. Compounds with a dimethylamino group have been implicated in enhancing cholinergic transmission by preventing the breakdown of acetylcholine .

Enzyme Inhibition Type IC50 Value
Acetylcholinesterase (AChE)Competitive7.31 μM
Butyrylcholinesterase (BChE)Non-competitive12.5 μM

Case Study 1: Antimicrobial Activity

In a recent study, a series of dimethylamine derivatives were synthesized and tested for their antibacterial properties. The findings revealed that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .

Case Study 2: Neuropharmacological Assessment

Another study investigated the effects of a structurally similar compound on serotonin receptor activity. The results indicated that this compound displayed a high binding affinity for the 5-HT2A receptor, which is associated with hallucinogenic effects. Behavioral assays demonstrated dose-dependent responses consistent with serotonergic modulation .

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